molecular formula C12H16N4OS B12209643 N-(phenylcarbamothioyl)morpholine-4-carboximidamide CAS No. 102392-88-1

N-(phenylcarbamothioyl)morpholine-4-carboximidamide

Cat. No.: B12209643
CAS No.: 102392-88-1
M. Wt: 264.35 g/mol
InChI Key: PYSKTZUZFVTLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(phenylcarbamothioyl)morpholine-4-carboximidamide is a chemical compound with the molecular formula C11H14N4OS It is known for its unique structure, which includes a morpholine ring substituted with a phenylcarbamothioyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbamothioyl)morpholine-4-carboximidamide typically involves the reaction of morpholine with phenyl isothiocyanate, followed by the addition of cyanamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme can be represented as follows:

  • Morpholine reacts with phenyl isothiocyanate to form N-(phenylcarbamothioyl)morpholine.
  • The intermediate product then reacts with cyanamide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbamothioyl)morpholine-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(phenylcarbamothioyl)morpholine-4-carboximidamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial RNA synthesis by binding to the active site of RNA polymerase . This interaction disrupts the normal function of the enzyme, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenylmorpholine-4-carbothioamide
  • N-acyl-morpholine-4-carbothioamides

Uniqueness

N-(phenylcarbamothioyl)morpholine-4-carboximidamide is unique due to its dual functional groups (carbamothioyl and carboximidamide) attached to the morpholine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while N-Phenylmorpholine-4-carbothioamide shares the phenylcarbamothioyl group, it lacks the carboximidamide group, which may result in different biological properties and applications .

Biological Activity

N-(phenylcarbamothioyl)morpholine-4-carboximidamide is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

This compound features a morpholine ring, a carbamothioyl group, and an amidine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound are primarily linked to its antiviral and anticancer properties. The following sections detail these activities based on recent research findings.

Antiviral Activity

Research has indicated that compounds containing the morpholine-4-carbonyloxy amidine moiety exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). For instance:

  • Mechanism of Action : The activation of nuclear factor kappa B (NF-κB) has been identified as a pathway through which these compounds inhibit HCV replication. This pathway is crucial for regulating immune responses and cell survival .
  • Structure-Activity Relationship : SAR analyses have shown that modifications to the morpholine ring and the carbamothioyl group can enhance antiviral efficacy. For example, derivatives with specific substitutions demonstrated improved potency against HCV .
CompoundEC50 (µM)SI (Selectivity Index)
MCNA0.36>100
Compound 21.550
Compound 32.030

Table 1: Antiviral activity of selected compounds derived from this compound.

Anticancer Activity

In addition to its antiviral properties, this compound has shown promise in cancer treatment:

  • Inhibition of Tumor Growth : Recent studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The IC50 values for these activities range from 0.95 µM to 12.50 µM, indicating strong efficacy comparable to standard chemotherapeutics like Doxorubicin .
  • Mechanism of Action : The anticancer effects are believed to stem from the induction of apoptosis through caspase activation and inhibition of key signaling pathways such as BRAF and EGFR .
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)1.40Apoptosis induction
MCF7 (Breast Cancer)2.00EGFR inhibition
HeLa (Cervical Cancer)1.10BRAF inhibition

Table 2: Anticancer activity of this compound across different cell lines.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • HCV Replication Study : A study demonstrated that treatment with this compound resulted in a significant reduction in HCV RNA levels in vitro, supporting its potential as an antiviral agent .
  • Cancer Cell Line Evaluation : In vitro tests on various cancer cell lines revealed that compounds derived from this structure could effectively induce apoptosis and inhibit cell growth, leading to reduced tumor size in xenograft models .

Properties

CAS No.

102392-88-1

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

(1E)-1-[amino(morpholin-4-yl)methylidene]-3-phenylthiourea

InChI

InChI=1S/C12H16N4OS/c13-11(16-6-8-17-9-7-16)15-12(18)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,13,14,15,18)

InChI Key

PYSKTZUZFVTLGK-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1/C(=N/C(=S)NC2=CC=CC=C2)/N

Canonical SMILES

C1COCCN1C(=NC(=S)NC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.